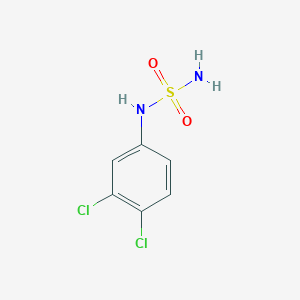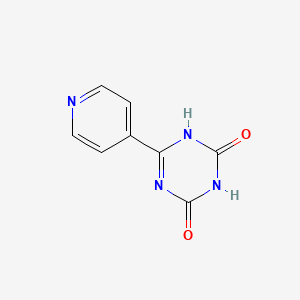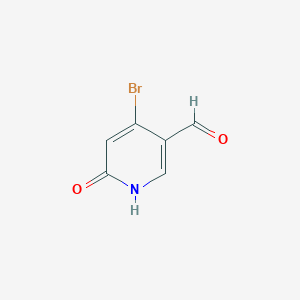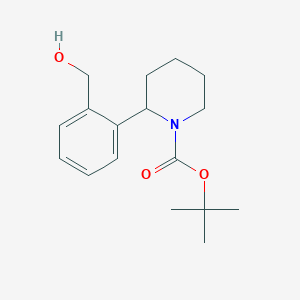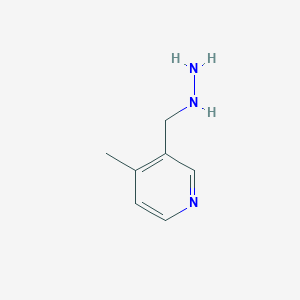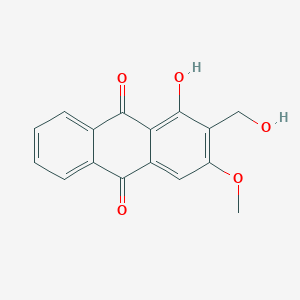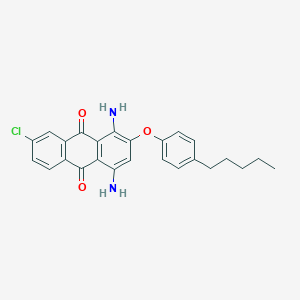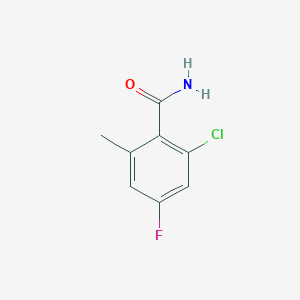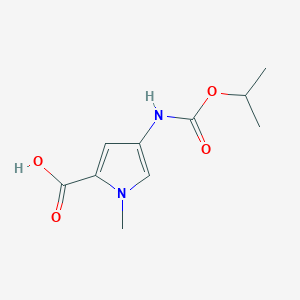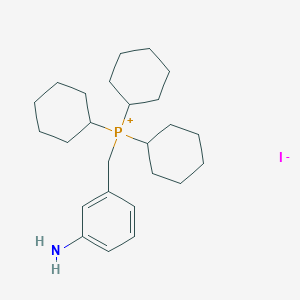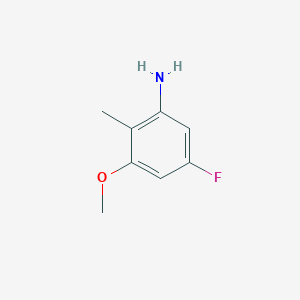
5-Fluoro-3-methoxy-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-methoxy-2-methylaniline is an aromatic amine with the molecular formula C8H10FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methoxy-2-methylaniline can be achieved through several methods. One common approach involves the nitration of 3-methoxy-2-methylaniline followed by reduction and subsequent fluorination. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents. The reduction of the nitro group to an amino group can be carried out using hydrogen gas in the presence of a palladium catalyst. Finally, the fluorination step can be achieved using a fluorinating agent such as Selectfluor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methoxy-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
5-Fluoro-3-methoxy-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methoxy-2-methylaniline involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s electronic properties, affecting its binding affinity to enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylaniline: Similar structure but lacks the methoxy group.
3-Methoxy-2-methylaniline: Similar structure but lacks the fluorine atom.
2-Methoxy-5-methylaniline: Similar structure but with different substitution pattern.
Uniqueness
5-Fluoro-3-methoxy-2-methylaniline is unique due to the presence of both fluorine and methoxy groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
5-fluoro-3-methoxy-2-methylaniline |
InChI |
InChI=1S/C8H10FNO/c1-5-7(10)3-6(9)4-8(5)11-2/h3-4H,10H2,1-2H3 |
InChI Key |
XOMMEIWYXRVIMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


